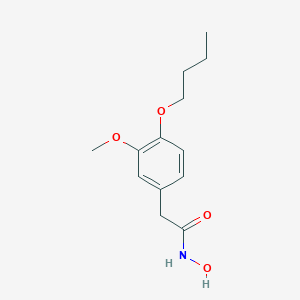
2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide: is a chemical compound with the molecular formula C13H19NO4. It is a derivative of acetohydroxamic acid, characterized by the presence of a butoxy and a methoxy group attached to the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetohydroxamic acid, 2-(4-butoxy-3-methoxyphenyl)- typically involves the reaction of 2-(4-butoxy-3-methoxyphenyl)acetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques such as distillation or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: 2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential inhibitory effects on enzymes such as urease.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain metabolic disorders.
作用機序
The mechanism of action of acetohydroxamic acid, 2-(4-butoxy-3-methoxyphenyl)- involves its interaction with specific molecular targets. For example, it can inhibit the enzyme urease by binding to its active site, thereby preventing the hydrolysis of urea and reducing the production of ammonia. This inhibition can lead to a decrease in pH and ammonia levels, enhancing the effectiveness of antimicrobial agents .
類似化合物との比較
Bufexamac: Another acetohydroxamic acid derivative used as a non-steroidal anti-inflammatory drug (NSAID) for treating skin conditions.
Acetohydroxamic Acid: A simpler derivative used to treat urea-splitting bacterial infections of the urinary tract.
Uniqueness: 2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide is unique due to the presence of both butoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer specific advantages in its applications compared to other similar compounds.
特性
CAS番号 |
15560-61-9 |
|---|---|
分子式 |
C13H19NO4 |
分子量 |
253.29 g/mol |
IUPAC名 |
2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C13H19NO4/c1-3-4-7-18-11-6-5-10(8-12(11)17-2)9-13(15)14-16/h5-6,8,16H,3-4,7,9H2,1-2H3,(H,14,15) |
InChIキー |
QRJCDIVJPRWSMH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)OC |
正規SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)OC |
Key on ui other cas no. |
15560-61-9 |
同義語 |
2-(4-Butoxy-3-methoxyphenyl)acetohydroxamic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


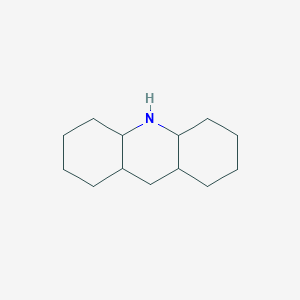
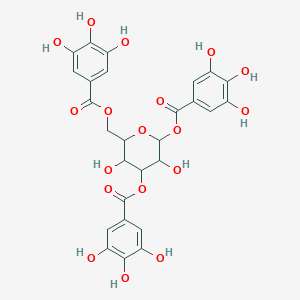
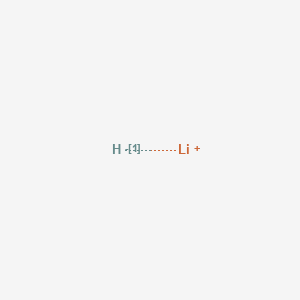
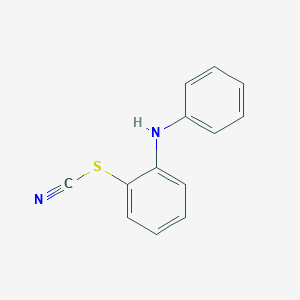
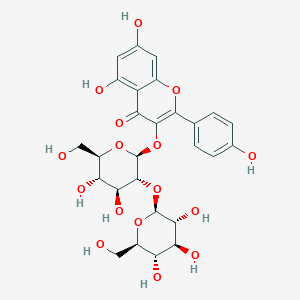
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)
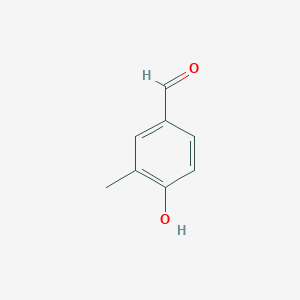
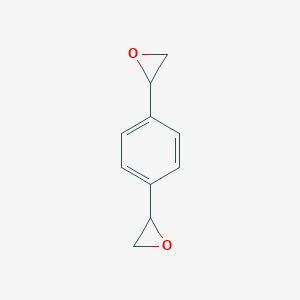
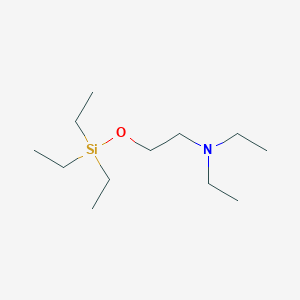
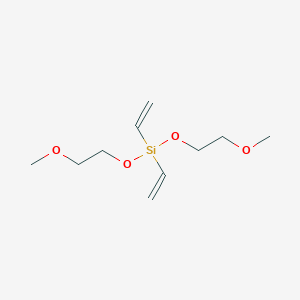
![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)
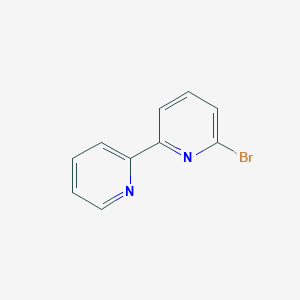
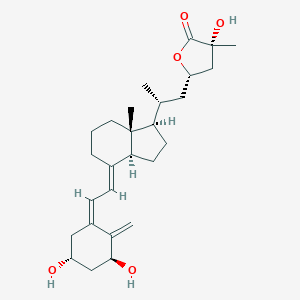
![2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B106945.png)
